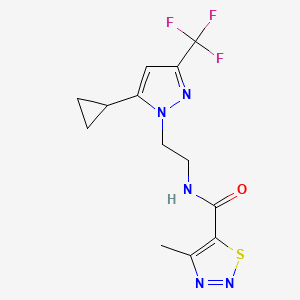

![molecular formula C19H14ClN5O2S2 B2763305 4-amino-N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide CAS No. 1211337-63-1](/img/structure/B2763305.png)

4-amino-N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

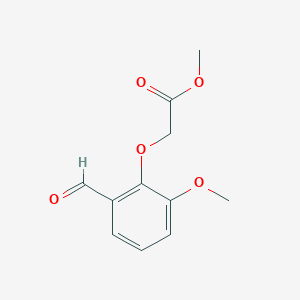

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). It also has an amino group and a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom) attached to the pyrimidine ring .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, show remarkable potential for Type II photosensitizers in photodynamic therapy for cancer treatment. This highlights the compound's significance in developing novel cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Sławiński and Brzozowski (2006) investigated novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives for their in vitro antitumor activity. They found that certain derivatives, particularly N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, showed remarkable activity against non-small cell lung cancer and melanoma cell lines. This study illustrates the compound's potential in developing new antitumor medications (Sławiński & Brzozowski, 2006).

Antibacterial and Antifungal Activity

Maddila et al. (2016) synthesized a new series of derivatives and screened them for in vitro antibacterial and antifungal activities. Compounds showed excellent activity against a range of pathogens, indicating the compound's utility in developing new antimicrobial agents (Maddila et al., 2016).

Carbonic Anhydrase Inhibition for Antiglaucoma

Casini et al. (2002) explored derivatives of 4-amino-N-(4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinyl)benzenesulfonamide for their ability to inhibit carbonic anhydrase isozymes involved in aqueous humor secretion. Their findings suggest potential applications in treating glaucoma, demonstrating the compound's role in ophthalmological research (Casini et al., 2002).

Luminescence and Antibacterial Properties of d10 Metal Complexes

Feng et al. (2021) synthesized new d10 metal complexes based on modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl)benzenesulfonamide acid, showing diverse structures, luminescence, and antibacterial properties. This study expands the compound's applications into materials science and microbial resistance research (Feng et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to a class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Biochemical Pathways

Benzanilides and their derivatives have been reported to show anti-inflammatory and analgesic activities . Therefore, it is possible that this compound may affect pathways related to inflammation and pain perception.

Result of Action

Based on its structural similarity to other benzanilides, it is likely that it may exert anti-inflammatory and analgesic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability may be affected by exposure to light and oxygen . Additionally, the compound’s efficacy may be influenced by the pH of its environment, as this can affect the ionization state of the compound and hence its ability to interact with its targets.

Eigenschaften

IUPAC Name |

4-amino-N-[4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O2S2/c20-13-3-1-12(2-4-13)18-23-11-17(28-18)16-9-10-22-19(24-16)25-29(26,27)15-7-5-14(21)6-8-15/h1-11H,21H2,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQGDCRHTNDQRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)NS(=O)(=O)C4=CC=C(C=C4)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2763224.png)

![Tert-butyl 2-[2-[(2-chloroacetyl)amino]ethyl]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2763225.png)

![5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2763232.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2763234.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B2763243.png)